molecular formula C12H12ClNO B8599528 1-Chloro-4-propoxyisoquinoline

1-Chloro-4-propoxyisoquinoline

Cat. No.: B8599528
M. Wt: 221.68 g/mol
InChI Key: CPWSIRXFHOMVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-propoxyisoquinoline is a halogenated isoquinoline derivative characterized by a chlorine atom at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the isoquinoline ring. The chlorine atom enhances electrophilic substitution reactivity, while the propoxy group contributes to solubility in organic solvents due to its electron-donating nature. This compound is likely utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex heterocycles.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

1-chloro-4-propoxyisoquinoline

InChI

InChI=1S/C12H12ClNO/c1-2-7-15-11-8-14-12(13)10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3

InChI Key

CPWSIRXFHOMVSR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The chlorine atom at position 1 activates the ring for electrophilic substitution, while the electron-donating propoxy group at position 4 may direct incoming electrophiles to specific positions (e.g., C-5 or C-8). In contrast, cyano groups deactivate the ring .
  • Reactivity: Bromine in 1-Bromo-4-chloroisoquinoline enhances leaving-group ability in nucleophilic aromatic substitution (SNAr), whereas chlorine in the target compound may require harsher conditions for displacement.

Physicochemical Properties

  • Boiling/Melting Points: Data unavailable for 1-Chloro-4-propoxyisoquinoline, but analogs like 1-chloroisoquinoline-4-carbonitrile (MW 188.62) and 1-bromo-4-chloroisoquinoline (MW 258.51) suggest that increased molecular weight correlates with higher melting points.
  • Solubility : Propoxy derivatives are expected to exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to smaller alkoxy or halogenated analogs.

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